molecular formula C18H20N2O4S2 B2906264 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide CAS No. 2097868-78-3

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide

Cat. No.: B2906264
CAS No.: 2097868-78-3
M. Wt: 392.49
InChI Key: HXPDAHXRZDLCKA-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene sulfonyl core substituted with a 2-methyl-1,3-oxazol-4-yl group at the para position. The N-alkyl chain features a hydroxyl group and a thiophen-3-ylmethyl moiety, contributing to its amphiphilic properties.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-13-20-17(10-24-13)15-3-5-16(6-4-15)26(22,23)19-12-18(2,21)9-14-7-8-25-11-14/h3-8,10-11,19,21H,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPDAHXRZDLCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C)(CC3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the oxazole and thiophene intermediates, followed by their coupling with the phenyl and sulfonamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the sulfonamide group may produce an amine derivative.

Scientific Research Applications

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions. These interactions can modulate the activity of biological molecules, leading to specific physiological effects.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Compounds [10–15] () GW6471 () CAS 2097868-64-7 ()
Molecular Weight ~393 g/mol* 450–500 g/mol 570.6 g/mol 393.4 g/mol
LogP (estimated) 2.5–3.0 3.5–4.2 4.8 3.2
Key Functional Groups Oxazole, hydroxyl, thiophene Triazole, halogens Oxazole, trifluoromethyl Trifluoromethyl, thiophene

*Calculated based on ’s analogous structure.

Table 2: IR Spectral Signatures

Compound Type νC=S (cm⁻¹) νC=O (cm⁻¹) νNH (cm⁻¹) Notes
Target Compound 3150–3319 Oxazole C=N/C-O dominates
Triazole-thiones [7–9] 1247–1255 Absent 3278–3414 Confirmed thione tautomer
Hydrazinecarbothioamides [4–6] 1243–1258 1663–1682 3150–3319 C=O present in precursors

Biological Activity

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Chemical Formula : C17H20N2O4S
  • Molecular Weight : 356.42 g/mol

The structural features include a sulfonamide group, which is known for its role in antibacterial activity, and a thiophene moiety that may contribute to its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures often exhibit antimicrobial properties. A study demonstrated that related sulfonamides showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . While specific data on the compound is limited, its structural similarity to known antibacterial agents suggests potential efficacy.

Antitumor Activity

A recent investigation into similar compounds revealed promising antitumor activity. For instance, derivatives of sulfonamides have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the oxazole ring in the compound may enhance its interaction with biological targets involved in tumorigenesis.

The biological activity of this compound can be attributed to several potential mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides typically inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Interaction with DNA : Compounds containing thiophene and oxazole rings may intercalate into DNA, disrupting replication and transcription processes.
  • Apoptotic Pathways : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

StudyCompoundActivityFindings
Sulfanilamide DerivativeAntimicrobialExhibited IC50 values < 50 µM against MRSA.
Benzothiazole AnalogAntitumorInduced apoptosis in cancer cell lines with IC50 < 30 µM.
Nitroimidazole HybridAntibacterialEffective against Gram-positive and Gram-negative bacteria with low MIC values.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide, and what key intermediates are involved?

  • Methodology : Synthesis typically involves multi-step reactions:

Intermediate formation : Reacting hydroxyl-containing precursors (e.g., 2-hydroxypropyl derivatives) with thiophene-3-ylmethyl groups under basic conditions to form the hydroxy-thiophenmethylpropyl intermediate .

Oxazole ring introduction : Coupling the intermediate with pre-synthesized 2-methyl-1,3-oxazole-4-carboxylic acid derivatives via sulfonamide bond formation using sulfonyl chlorides .

Purification : Techniques like column chromatography or recrystallization (e.g., DMSO/water mixtures) are critical for isolating high-purity products .

  • Key tools : Thin-layer chromatography (TLC) for reaction monitoring, NMR for structural validation .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms sulfonamide linkages and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Validates functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
    • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity .

Q. What preliminary biological assays are recommended to evaluate the compound’s therapeutic potential?

  • Methodology :

  • In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Target-specific assays (e.g., COX-2 for anti-inflammatory potential) using fluorometric or colorimetric methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the sulfonamide coupling step?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while bases like triethylamine neutralize HCl byproducts .
  • Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
    • Data-driven optimization : Design of Experiments (DoE) models (e.g., factorial design) to identify critical parameters (pH, molar ratios) .

Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?

  • Methodology :

  • ADME profiling : Assess pharmacokinetic parameters (e.g., plasma stability, metabolic clearance) using liver microsome assays .
  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulations to improve bioavailability .
  • Metabolite identification : LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes .
    • Case study : Analogous sulfonamides showed improved efficacy after methyl group substitution reduced hepatic metabolism .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology :

  • Scaffold modification : Synthesize analogs with varied substituents (e.g., replacing thiophene with furan, altering oxazole methyl groups) .
  • 3D-QSAR modeling : Use computational tools (e.g., CoMFA, CoMSIA) to correlate electronic/steric features with bioactivity .
  • Crystallography : X-ray diffraction of protein-ligand complexes (e.g., with COX-2) to identify binding interactions .
    • Example : Fluorine substitution at the phenyl ring enhanced target affinity in related sulfonamides due to increased electronegativity .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar sulfonamide derivatives?

  • Methodology :

  • Reproducibility checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) and stoichiometry .
  • Side reaction analysis : Use LC-MS to detect byproducts (e.g., over-oxidized thiophene rings) .
  • Literature comparison : Cross-reference protocols for catalysts (e.g., POCl3 in thiadiazole synthesis vs. milder agents) .

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